![molecular formula C16H19NO4S B2484277 4-methoxy-3-methyl-N-(2-phenoxyethyl)benzenesulfonamide CAS No. 634168-89-1](/img/structure/B2484277.png)
4-methoxy-3-methyl-N-(2-phenoxyethyl)benzenesulfonamide
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Description
Synthesis Analysis
The synthesis of related benzenesulfonamide derivatives often involves multi-step chemical reactions, starting from basic aromatic compounds or aldehydes. A study by Gao et al. (2014) outlines a high-yield synthesis approach for a similar compound, showcasing the steps and conditions necessary for achieving a selective chemical structure. The synthesis process generally includes reactions such as O-alkylation, amidation, and sulfonation, yielding high purity and specificity products (Gao, Xu, Wang, & Zheng, 2014).
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is often characterized by X-ray crystallography or NMR spectroscopy. Rodrigues et al. (2015) and others have elucidated the crystal structures of similar compounds, highlighting the influence of substituents on the overall molecular architecture and stability. These studies reveal the presence of supramolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for the compound's chemical behavior (Rodrigues, Preema, Naveen, Lokanath, & Suchetan, 2015).
Scientific Research Applications
Photodynamic Therapy Applications
Compounds structurally related to 4-methoxy-3-methyl-N-(2-phenoxyethyl)benzenesulfonamide, such as zinc phthalocyanines substituted with benzenesulfonamide derivatives, exhibit properties useful for photodynamic therapy (PDT). These compounds show good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential Type II photosensitizers for cancer treatment in PDT (Pişkin, Canpolat, & Öztürk, 2020).
Cytotoxicity and Antitumor Activity
A series of new benzenesulfonamides, including derivatives structurally similar to 4-methoxy-3-methyl-N-(2-phenoxyethyl)benzenesulfonamide, have been synthesized and tested for their cytotoxicity and potential as carbonic anhydrase inhibitors. Some of these compounds displayed interesting cytotoxic activities, which may be crucial for further anti-tumor activity studies, suggesting their potential use in cancer research (Gul et al., 2016).
Endothelin Receptor Antagonism
Research on benzenesulfonamide derivatives has also explored their effectiveness in preventing subarachnoid hemorrhage-induced cerebral vasospasm through oral administration of endothelin receptor antagonists. These findings support the potential specific treatment for vasospasm resulting from subarachnoid hemorrhage in humans, indicating a therapeutic application beyond their structural chemistry (Zuccarello et al., 1996).
Carbonic Anhydrase Inhibition
Compounds related to 4-methoxy-3-methyl-N-(2-phenoxyethyl)benzenesulfonamide have been investigated for their carbonic anhydrase inhibitory effects. These studies highlight the potential of such compounds in therapeutic applications, including the treatment of conditions where inhibition of carbonic anhydrase is beneficial (Gul et al., 2016).
properties
IUPAC Name |
4-methoxy-3-methyl-N-(2-phenoxyethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S/c1-13-12-15(8-9-16(13)20-2)22(18,19)17-10-11-21-14-6-4-3-5-7-14/h3-9,12,17H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPDEVLGMFEQPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCOC2=CC=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-3-methyl-N-(2-phenoxyethyl)benzenesulfonamide |
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